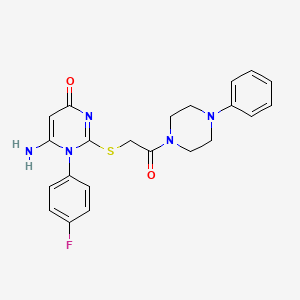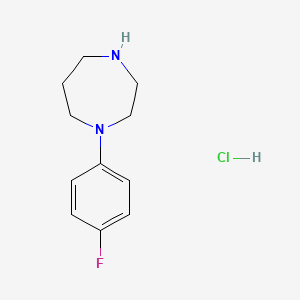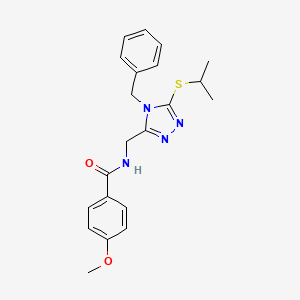
N-((4-benzyl-5-(isopropylthio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "N-((4-benzyl-5-(isopropylthio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide" is a structurally complex molecule that may be related to various benzamide derivatives with potential biological activities. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds that could help infer the properties and reactivity of the compound .
Synthesis Analysis
The synthesis of related compounds often involves the formation of amide bonds and the use of catalysis to facilitate cyclization reactions. For instance, the synthesis of N'-(4-Methoxybenzylidene)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carbohydrazide was achieved through an acid-catalyzed reaction involving a triazole and an aldehyde . Similarly, the synthesis of 2-aryl quinazolin-4(3H)-one derivatives was catalyzed by [Cp*RhIII], indicating the potential use of transition metal catalysis in the synthesis of complex benzamide derivatives .
Molecular Structure Analysis
The molecular structure of benzamide derivatives is often confirmed using various spectroscopic techniques, including infrared, nuclear magnetic resonance, mass spectroscopy, and single-crystal X-ray diffraction . These techniques could be applied to determine the structure of "N-((4-benzyl-5-(isopropylthio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide" and confirm the presence of specific functional groups and the overall molecular conformation.
Chemical Reactions Analysis
Benzamide derivatives can participate in various chemical reactions, including anion binding and cyclization. For example, N-(o-methoxybenzamido)thioureas have shown enhanced anion binding affinity, which could be relevant to the anion binding properties of the compound . Additionally, the cyclization of 2-benzoylamino-N-methyl-thiobenzamides to form quinazolin-4-thiones indicates the potential for intramolecular reactions leading to heterocyclic systems .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives can be influenced by substituents on the benzamide moiety and the presence of intramolecular hydrogen bonds. For instance, the anion binding affinity of N-(o-methoxybenzamido)thioureas is affected by the presence of an intramolecular hydrogen bond, which could also impact the properties of the compound . The presence of electron-donating or withdrawing groups can also affect the absorption properties and reactivity of these compounds .
Applications De Recherche Scientifique
Antimicrobial Applications
Research on similar triazole derivatives and benzamide analogs has indicated potential antimicrobial applications. For example, studies on thiazole and triazole derivatives have shown that these compounds exhibit significant antibacterial and antifungal activities. The synthesis of these derivatives often aims to explore their potential as therapeutic agents for microbial diseases. The mechanism of action might involve interaction with microbial enzymes or proteins, leading to the inhibition of microbial growth or replication (Desai, Rajpara, & Joshi, 2013).
Anticancer and Antiparasitic Activity
Certain benzamide derivatives, including those with modifications on the benzene ring or incorporating triazole groups, have been studied for their anticancer and antiparasitic activities. The structural diversity of these compounds allows for the targeting of various biological pathways and receptors, potentially leading to the development of new therapeutic agents for treating cancer and parasitic infections. For instance, compounds with iodine substitutions and specific functional groups have shown activity against protozoan parasites, which could be indicative of the broader potential of benzamide and triazole compounds in medicinal chemistry (Pastrana Restrepo et al., 2018).
Synthesis and Chemical Properties
The synthesis and evaluation of the chemical properties of benzamide and triazole derivatives are crucial for understanding their potential applications. Studies focusing on the synthesis routes, reactivity, and physicochemical properties can provide insights into how these compounds can be modified or optimized for specific uses, such as catalysts in chemical reactions or as ligands in the development of diagnostic imaging agents. This includes exploring their oxidative properties, binding affinities, and the impact of substituents on their biological activities (Yakura, Fujiwara, Yamada, & Nambu, 2018).
Neurological and Anticonvulsant Effects
The exploration of benzamide derivatives in neurological applications, including their potential anticonvulsant effects, is an area of ongoing research. The modification of the benzamide core structure and the incorporation of various functional groups can lead to compounds with significant activity against seizures and other neurological disorders. This research area holds promise for the development of new therapeutic options for epilepsy and related conditions (Clark, Wells, Sansom, Norris, Dockens, & Ravis, 1984).
Propriétés
IUPAC Name |
N-[(4-benzyl-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O2S/c1-15(2)28-21-24-23-19(25(21)14-16-7-5-4-6-8-16)13-22-20(26)17-9-11-18(27-3)12-10-17/h4-12,15H,13-14H2,1-3H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEBCUKWGZGOOSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=NN=C(N1CC2=CC=CC=C2)CNC(=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((4-benzyl-5-(isopropylthio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R,5S)-8-((3-methylbenzyl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2524845.png)
![2-[4-(4-chlorophenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(4-fluorophenyl)acetamide](/img/structure/B2524846.png)
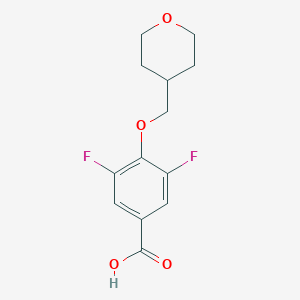
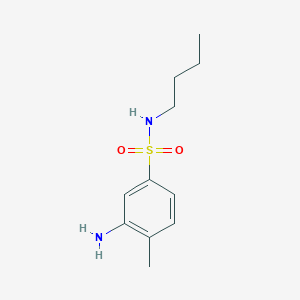
![N-(3-carbamoyl-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide](/img/structure/B2524851.png)
![7-ethyl-8-methyl-N-(3-(2-methylthiazol-4-yl)phenyl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2524854.png)
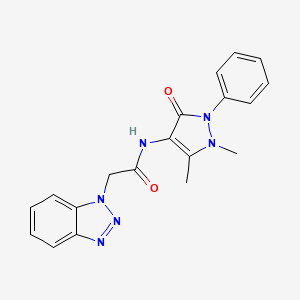
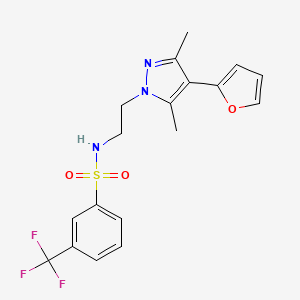
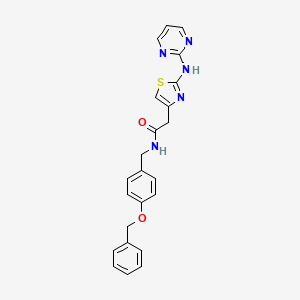
![6-Ethyl-2-(4-fluorobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2524860.png)
![N-{2-[(2-chloroacetyl)amino]ethyl}-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide](/img/structure/B2524862.png)
![5-[3-(Trifluoromethyl)phenyl]imidazolidine-2,4-dione](/img/structure/B2524863.png)
